![molecular formula C19H20FNO3S B2638822 N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide CAS No. 1375274-44-4](/img/structure/B2638822.png)
N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide” is a complex organic compound. It contains a fluorophenyl group, an oxolane (tetrahydrofuran) ring, a phenylethene (stilbene) group, and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The oxolane ring could introduce some interesting 3-dimensional structure . The fluorophenyl group could participate in pi-pi interactions with the phenylethene group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could make it more polar and potentially increase its solubility in water .Scientific Research Applications
Metabolism and Disposition
N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide and related compounds undergo extensive metabolism in humans. For instance, SB-649868, a compound with a similar structure, is metabolized primarily via oxidation of the benzofuran ring, leading to the formation of principal metabolites like M98 and M25 in excreta. The elimination of drug-related material primarily occurs through feces, with a lesser portion excreted through urine (Renzulli et al., 2011).
Environmental Presence and Human Exposure
Perfluorinated sulfonamides, a class of compounds related to the one , have been studied for their occurrence in indoor and outdoor environments, as well as for their implications in human exposure. Studies have shown that these compounds, used in various consumer products for surface protection, are present in significant concentrations in indoor air, house dust, and to a lesser extent in outdoor air. Human exposure assessments based on the median concentrations in air and dust indicate that these compounds can be inhaled or ingested, particularly in indoor environments (Shoeib et al., 2005).
Implications for Health and Environment
Related compounds like polyfluoroalkyl compounds (PFCs) have been detected in various populations and have raised concerns due to their potential toxicity and widespread presence. Studies suggest prevalent exposures to several PFCs in different populations. These compounds' presence in serum samples across different demographics has been extensively documented, indicating widespread environmental exposure (Calafat et al., 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(4-fluorophenyl)-(oxolan-2-yl)methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3S/c20-17-10-8-16(9-11-17)19(18-7-4-13-24-18)21-25(22,23)14-12-15-5-2-1-3-6-15/h1-3,5-6,8-12,14,18-19,21H,4,7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAWWMNTEWIXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(C2=CC=C(C=C2)F)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[4-(Benzyloxy)phenyl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2638740.png)
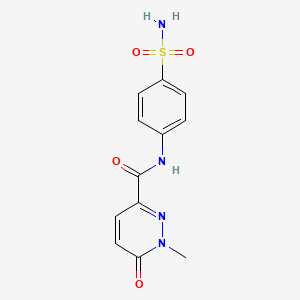
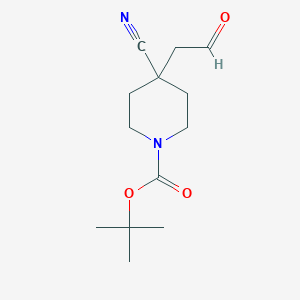
![N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2638747.png)
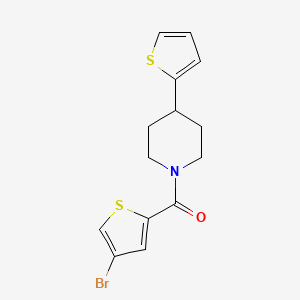
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2638751.png)
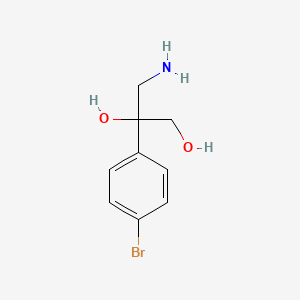
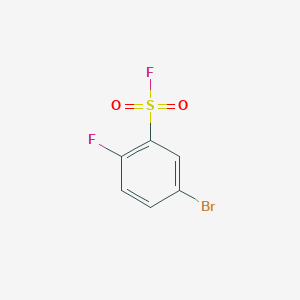
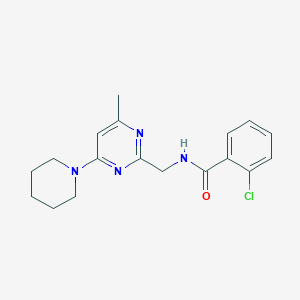
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2638757.png)
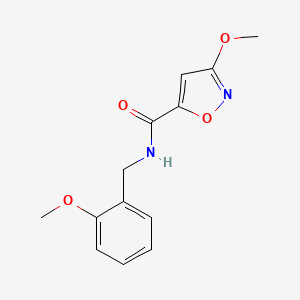
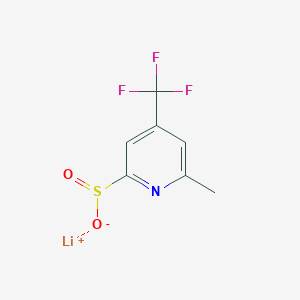
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2638761.png)